3-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)propanamide
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Overview
Description
3-(1,3-Benzothiazol-2-yl)-N-(4-fluorophenyl)propanamide is a chemical compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)propanamide typically involves the reaction of 2-aminobenzothiazole with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-N-(4-fluorophenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)-N-(4-fluorophenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its benzothiazole moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)propanamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring can intercalate with DNA, leading to potential anticancer effects. Additionally, the fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Benzothiazol-2-yl)-1-(4-fluorophenyl)-1-propanone
- 2-(1,3-Benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile
- 4-(1,3-Benzothiazol-2-yl)-1-[(3R)-1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]piperazin-1-ium
Uniqueness
3-(1,3-Benzothiazol-2-yl)-N-(4-fluorophenyl)propanamide is unique due to its specific combination of a benzothiazole ring and a fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H13FN2OS |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-N-(4-fluorophenyl)propanamide |
InChI |
InChI=1S/C16H13FN2OS/c17-11-5-7-12(8-6-11)18-15(20)9-10-16-19-13-3-1-2-4-14(13)21-16/h1-8H,9-10H2,(H,18,20) |
InChI Key |
IEYFHPLVEWJORX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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